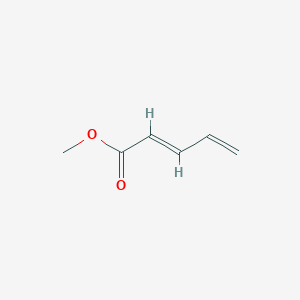

Methyl penta-2,4-dienoate

Overview

Description

Synthesis Analysis

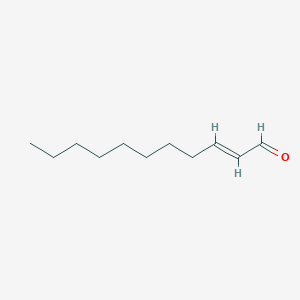

The stereoselective synthesis of methyl penta-2,4-dienoate derivatives, such as methyl-(2E,4Z)-deca-2,4-dienoate, involves Fe-catalyzed cross-coupling reactions. This method has been utilized for synthesizing components of sex pheromones for certain beetle species, showcasing the compound's applicability in synthesizing biologically active molecules (Shakhmaev et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl penta-2,4-dienoate derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies have provided insights into the molecular arrangement and bonding patterns, crucial for understanding the reactivity and properties of these compounds (Gol'ding et al., 1999).

Chemical Reactions and Properties

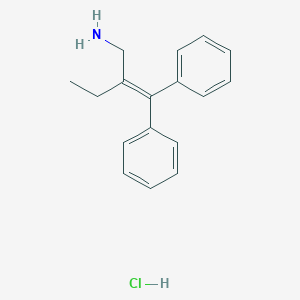

Methyl penta-2,4-dienoate undergoes a range of chemical reactions, including cycloaddition and electrophilic additions. These reactions are instrumental in the synthesis of heterocyclic compounds and other organic frameworks. For instance, its [3 + 2]-cycloaddition with azomethine ylides, nitrones, and nitrile oxides yields various heterocyclic and spiroheterocyclic compounds in a chemo-, regio-, and stereoselective manner (Sankar et al., 2016).

Scientific Research Applications

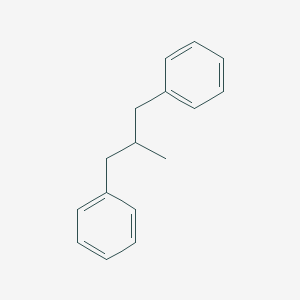

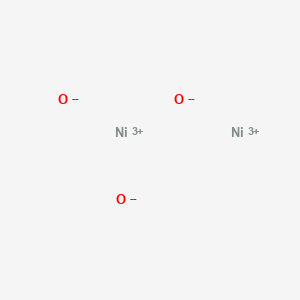

Catalytic Systems : Methyl penta-2,4-dienoate has been used in asymmetric cyclodimerization reactions catalyzed by nickel complexes. This process achieved a 92% conversion to the main product, (Z)-3-carbomethoxy 4-(2-carbomethoxy vinyl) cyclohexen, with an enantiomeric excess of about 25% (Masotti et al., 2010).

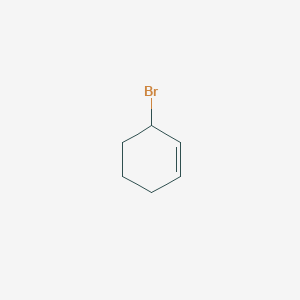

Synthesis of Specialized Molecules : The compound has been used in the synthesis of methyl 2-trifluoromethyl-4-bromopenta-2,4-dienoate, a previously inaccessible molecule, through a scheme involving sigmatropic rearrangement (Andreev et al., 1991).

Reactions with Selenoaldehydes : In a study involving the reaction with selenoaldehydes, methyl penta-2,4-dienoates were obtained, demonstrating the compound's versatility in chemical reactions (Zhou et al., 2003).

Chemical Transformations : Research has shown that methyl penta-2,4-dienoate undergoes acylative C-C single-bond cleavage and self-cyclization under certain conditions, leading to the formation of ethyl 2-(2-oxoalkyl)acrylate and other products (Kuroda et al., 1996).

Pheromone Synthesis : This compound has been utilized in the stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones for certain insect species (Shakhmaev et al., 2017).

Material Science Applications : It has been involved in the formation of a two-dimensional crystal comprising supramolecular pentamers on gold surfaces, indicating its potential in nanotechnology and materials science (Yuan et al., 2019).

Safety and Hazards

properties

IUPAC Name |

methyl (2E)-penta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDLNNZTQJVBNJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl penta-2,4-dienoate | |

CAS RN |

1515-75-9 | |

| Record name | Methyl penta-2,4-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl penta-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

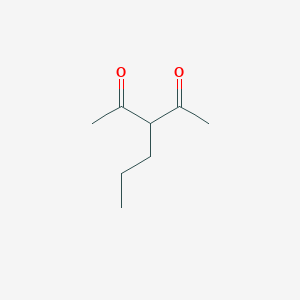

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different regioselectivity outcomes observed when Methyl penta-2,4-dienoate undergoes hydrosilylation reactions with Mono(phosphine)palladium(0) complexes as catalysts?

A1: The regioselectivity of Methyl penta-2,4-dienoate hydrosilylation with HSiPh3, catalyzed by Mono(phosphine)palladium(0) complexes, can be controlled by the specific ligand used []. While the exact mechanisms and product ratios are dependent on the ligand structure, the research highlights the possibility of achieving different regioisomers through ligand modification in this reaction.

Q2: Beyond Mono(phosphine)palladium(0) complexes, are there other catalytic applications involving Methyl penta-2,4-dienoate described in the provided research?

A2: Yes, the research mentions the use of sugar-derived phosphonites as catalysts for the cyclodimerization of Methyl penta-2,4-dienoate []. This suggests the compound's potential versatility as a substrate in various catalytic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)